(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
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Overview
Description
(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C18H10O5S and its molecular weight is 338.33. The purity is usually 95%.
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Scientific Research Applications
Polymeric Applications
Research by Baldwin et al. (2008) introduced novel hybrid polymers with thiophenylanilino and furanylanilino backbones, suggesting potential applications in the creation of electroactive films through electrochemical polymerization. These polymers demonstrate the ability for repeated oxidation and reduction with minimal loss of electrochemical activity, indicating their utility in electronic and optoelectronic devices (Baldwin et al., 2008).
Synthetic Organic Chemistry
Sayahi et al. (2015) described an efficient multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcasing the versatility of furan and thiophene derivatives in organic synthesis. This work underlines the potential of utilizing complex furan derivatives in the synthesis of novel organic compounds with possible applications in pharmaceuticals and materials science (Sayahi et al., 2015).
Material Science and Catalysis
Shigeno et al. (2019) explored the double-carboxylation of two C-H bonds in 2-alkylheteroarenes, demonstrating the chemical versatility of furan and thiophene derivatives for introducing carboxylate groups. This method's efficiency across a diverse range of substrates opens pathways for developing novel materials and chemicals with tailored properties (Shigeno et al., 2019).
Renewable Chemical Production
Mahmoud et al. (2014) investigated a route to renewable phthalic anhydride from biomass-derived furan and maleic anhydride, highlighting an environmental approach to producing valuable industrial chemicals. The process involves the Diels–Alder cycloaddition followed by dehydration, emphasizing the role of furan derivatives in sustainable chemical synthesis (Mahmoud et al., 2014).
Mechanism of Action
Target of Action
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . .
Mode of Action
The mode of action of thiophene-based compounds can vary widely depending on the specific compound and its structural modifications . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical Pathways
Thiophene derivatives can impact a variety of biochemical pathways, again depending on the specific compound and its structural modifications . For example, some thiophene-based compounds have been used in the synthesis of anticancer and anti-atherosclerotic agents . .
Result of Action
The molecular and cellular effects of a compound’s action are largely determined by its mode of action and the biochemical pathways it impacts. As mentioned, some thiophene derivatives have demonstrated various pharmacological properties . .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5S/c19-17-13-6-5-11(22-18(20)14-4-1-7-21-14)9-15(13)23-16(17)10-12-3-2-8-24-12/h1-10H/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRBTEVJWOVORI-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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